3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core linked to a piperidine ring via a 2-oxoethyl spacer. The piperidine moiety is further substituted with a 1,3,4-thiadiazole ring bearing a furan-2-yl group. The unique structural attributes of this compound—such as the electron-rich thiadiazole-furan system and the piperidine’s basicity—may enhance target specificity, metabolic stability, or solubility compared to simpler analogs.
Properties
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYIPVDOEQQYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan and thiadiazole moieties. Key steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Attachment of Furan and Thiadiazole Groups: The furan-2-yl and 1,3,4-thiadiazol-2-yl groups are typically introduced through condensation reactions involving furfural and thiourea derivatives, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furanones and quinazolinone N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing both furan and 1,3,4-thiadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including human liver carcinoma cells. The integration of sugar moieties in some derivatives has been linked to enhanced activity against these cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies indicate that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Anticancer Screening
In a study conducted at the National Research Center in Cairo, Egypt, various derivatives of the compound were synthesized and tested for anticancer activity against liver carcinoma cells. The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed significant inhibition zones in agar diffusion tests, suggesting potential for development into a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular processes that are critical for the survival and proliferation of cancer cells.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Deficient Moieties : The thiadiazole-furan system in the target compound may improve binding to electron-rich targets (e.g., kinases) compared to phenyl or thiazole substituents .
- Piperidine Role: The piperidine ring likely enhances solubility via protonation at physiological pH, a feature absent in non-nitrogenous analogs like chromenones .
- Bioactivity Potential: Quinazolinones with thiadiazole groups (e.g., compounds) show antitumor activity, suggesting the target compound may share similar mechanisms .
Biological Activity
The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one , often referred to as Compound X , is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Compound X is , with a molecular weight of approximately 389.49 g/mol. The compound features a complex structure that includes a quinazolinone core, a thiadiazole moiety, and a furan ring, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research into the biological activity of Compound X indicates several promising pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the furan and thiadiazole rings in Compound X may enhance its efficacy against various bacterial strains.
- Anticancer Potential : Compounds containing quinazolinone structures have been reported to inhibit cancer cell proliferation. Preliminary studies suggest that Compound X may act as an inhibitor of specific cancer cell lines, although detailed investigations are required.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in certain studies, indicating potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against E. coli | |
| Anticancer | Inhibition of MCF-7 cell proliferation | |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro |
Case Study: Anticancer Activity
A study conducted by Zhang et al. (2020) evaluated the anticancer properties of Compound X against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that Compound X exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting potent anticancer activity.
Table 2: IC50 Values for Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
The mechanism by which Compound X exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The thiadiazole moiety is hypothesized to play a crucial role in these interactions.
Q & A
Q. Basic
- IR spectroscopy : Identify carbonyl (C=O, ~1687 cm⁻¹) and thiadiazole (C-S-C, ~690 cm⁻¹) stretches .
- ¹H NMR : Confirm substituent integration, such as methoxy groups (δ 3.8 ppm) or furan protons (δ 6.9–7.5 ppm) .
- HPLC/TLC : Monitor reaction progress and purity (>95%) using reverse-phase C18 columns or silica gel plates .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N within ±0.5% of theoretical values) .
What structural features contribute to its biological activity, and how can SAR studies be designed?
Q. Advanced
- Key moieties : The quinazolinone core interacts with ATP-binding pockets in kinases, while the thiadiazole-furan system enhances antimicrobial activity via π-π stacking and hydrogen bonding .
- SAR methodology :
- Synthesize analogs with modified substituents (e.g., replacing furan with pyridine) and compare IC₅₀ values in enzyme inhibition assays .
- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR (PDB: 1M17) .
- Validate with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
How can contradictory data in solvent/catalyst selection be resolved during synthesis?
Advanced
Discrepancies in solvent/catalyst efficacy (e.g., p-TsOH vs. acetic acid) require systematic analysis:
- Design of Experiments (DoE) : Vary solvents (ethanol, DMF), catalysts (p-TsOH, NaOAc), and temperatures (80–120°C) in a factorial design to identify optimal conditions .
- Kinetic studies : Compare reaction rates via HPLC sampling to determine catalyst efficiency .
- Green chemistry metrics : Assess environmental impact (e.g., E-factor) when selecting solvents .
What strategies are recommended for transitioning from in vitro to in vivo studies?
Q. Advanced
- Pharmacokinetic profiling :
- Measure solubility (shake-flask method) and logP (HPLC-derived) to predict bioavailability .
- Conduct metabolic stability tests in liver microsomes .
- Toxicity screening :
- Acute toxicity in zebrafish embryos (LC₅₀ determination) .
- Subchronic studies in rodents (28-day dosing with histopathology) .
- Formulation : Use nanoemulsions or liposomes to enhance water solubility for IV administration .
How can computational models address discrepancies in predicted vs. observed bioactivity?
Q. Advanced
- Molecular dynamics simulations : Simulate ligand-protein interactions (GROMACS) to identify conformational changes missed in docking .
- QSAR modeling : Train models with descriptors (e.g., topological polar surface area, LogP) from analogs to predict activity cliffs .
- Free-energy perturbation (FEP) : Calculate binding energy differences between wild-type and mutant targets (e.g., EGFR T790M) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
